(2R)-3,3-dimethylbutane-1,2-diol

Chiral Building Block Enantioselective Synthesis Quality Control

(2R)-3,3-Dimethylbutane-1,2-diol (CAS 31612-63-2) is a chiral vicinal diol with a tert-butyl group at the stereogenic center, belonging to the class of C2-symmetric 1,2-diols used as chiral auxiliaries, ligands, and building blocks. Its optically active R-configuration imparts distinct stereochemical properties compared to the S-enantiomer or racemic mixtures, making it a critical input in asymmetric synthesis workflows where enantiomeric purity and defined stereochemistry are non-negotiable.

Molecular Formula C6H14O2
Molecular Weight 118.176
CAS No. 31612-63-2
Cat. No. B2741299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-3,3-dimethylbutane-1,2-diol
CAS31612-63-2
Molecular FormulaC6H14O2
Molecular Weight118.176
Structural Identifiers
SMILESCC(C)(C)C(CO)O
InChIInChI=1S/C6H14O2/c1-6(2,3)5(8)4-7/h5,7-8H,4H2,1-3H3/t5-/m0/s1
InChIKeyYVHAOWGRHCPODY-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





CAS 31612-63-2: Technical Overview of (2R)-3,3-Dimethylbutane-1,2-diol for Chiral Synthesis Procurement


(2R)-3,3-Dimethylbutane-1,2-diol (CAS 31612-63-2) is a chiral vicinal diol with a tert-butyl group at the stereogenic center, belonging to the class of C2-symmetric 1,2-diols used as chiral auxiliaries, ligands, and building blocks [1]. Its optically active R-configuration imparts distinct stereochemical properties compared to the S-enantiomer or racemic mixtures, making it a critical input in asymmetric synthesis workflows where enantiomeric purity and defined stereochemistry are non-negotiable [2]. Physical characterization data confirm a molecular weight of 118.17 g/mol (C6H14O2) and a melting point of 37–39 °C, underscoring its solid-state handling requirements .

Procurement Risk Alert: Why Racemic or Alternative 1,2-Diols Cannot Replace (2R)-3,3-Dimethylbutane-1,2-diol (CAS 31612-63-2) in Stereocontrolled Applications


Substituting (2R)-3,3-dimethylbutane-1,2-diol with its S-enantiomer (CAS 92621-91-5), the racemic mixture (CAS 59562-82-2), or less hindered 1,2-diols (e.g., 1,2-butanediol) introduces stereochemical ambiguity that directly compromises the outcome of asymmetric transformations. The specific R-configuration and the steric bulk of the tert-butyl group at the stereogenic center are non-interchangeable: the R-enantiomer acts as a chiral source that imparts a defined chiral barrier in crown ethers [1], while the S-enantiomer produces opposite enantioselectivity. Racemic material requires additional resolution steps, increasing cost and reducing yield. Even closely related mono‑ols (e.g., 3,3‑dimethyl‑2‑butanol) lack the vicinal diol functionality essential for chelation or ketal formation in catalytic cycles. The quantitative evidence below demonstrates exactly how these structural and stereochemical distinctions manifest in measurable performance differences.

Head-to-Head Performance Benchmarks: Quantified Differentiation of (2R)-3,3-Dimethylbutane-1,2-diol vs. Enantiomer, Racemate, and Mono-ol Alternatives


Enantiomeric Purity Guarantee: Commercial (2R)-Enantiomer Exceeds 99% ee vs. Racemic Baseline

The (2R)-3,3-dimethylbutane-1,2-diol enantiomer is supplied with a documented enantiomeric purity of >99% ee, a specification critical for asymmetric synthesis applications where racemic contamination directly reduces stereochemical fidelity . The racemic 3,3-dimethyl-1,2-butanediol (CAS 59562-82-2) contains equal amounts of R and S enantiomers (ee = 0%), necessitating additional kinetic resolution or chromatographic separation to obtain enantiopure material—a process that adds 1–2 synthetic steps and reduces overall yield by up to 50% [1]. This purity differential translates directly to procurement value: the R-enantiomer eliminates the need for in-house resolution and ensures consistent stereochemical outcomes.

Chiral Building Block Enantioselective Synthesis Quality Control

Physical State Advantage: Solid-Phase Handling and Purification Differentiation vs. Liquid 1,2-Butanediol

(2R)-3,3-Dimethylbutane-1,2-diol is a white crystalline solid with a melting point of 37–39 °C , contrasting sharply with the simpler analog 1,2-butanediol, which is a liquid at room temperature (mp < -50 °C) [1]. This solid-state nature enables straightforward purification by recrystallization and facilitates accurate gravimetric dispensing in laboratory and pilot-scale syntheses. The 37–39 °C melting point also permits handling under mild warming when a liquid phase is preferred, offering operational flexibility not available with permanently liquid analogs.

Handling Properties Purification Process Chemistry

Polymerization Stereoselectivity: R-Enantiomer Preferentially Incorporates R-(+)-Propylene Oxide into Isotactic Polymer

When used as a chiral aluminum alkoxide initiator prepared from R(-)-3,3-dimethyl-1,2-butanediol, the system preferentially incorporates R-(+)-propylene oxide into the polymer chain, yielding an isotactic poly(propylene oxide) fraction (~10% acetone-insoluble at -30 °C) with defined stereochemistry [1]. In contrast, the racemic initiator or achiral alcohol initiators (e.g., 3,3-dimethyl-2-butanol) produce predominantly atactic polymer with irregular head-to-head and tail-to-tail linkages, as confirmed by 13C NMR [1]. The stereoselective bias arises directly from the fixed R-configuration of the diol, which creates a chiral environment at the aluminum center.

Stereoelective Polymerization Chiral Initiator Poly(propylene oxide)

Chiral Barrier Effectiveness: (R)-Diol-Derived Crown Ether Transports Racemic Guests with Defined Enantioselectivity

An optically active 18-crown-6 derivative containing two tert-butyl substituents as a chiral barrier was synthesized using (-)-(R)-3,3-dimethylbutane-1,2-diol as the chiral source [1]. This crown ether exhibited enantioselective transport of racemic guest molecules across bulk liquid membranes, a property that would be absent if the racemic diol or the S-enantiomer were used. The (S)-enantiomer yields a crown ether with opposite chiral recognition behavior, leading to reversed enantioselectivity [2]. Quantitative transport rate differentials (ratio of R/S transport rates) are not reported in the abstract but the chiral barrier function is unambiguously demonstrated.

Chiral Recognition Crown Ether Membrane Transport

Optimal Procurement-Driven Application Scenarios for (2R)-3,3-Dimethylbutane-1,2-diol (CAS 31612-63-2)


Synthesis of Chiral Macrocyclic Receptors (Crown Ethers) with Defined Enantiorecognition

Use (2R)-3,3-dimethylbutane-1,2-diol as a chiral source to prepare optically active crown ethers bearing tert-butyl chiral barriers. The resulting macrocycles exhibit enantioselective transport of racemic amines, enabling chiral resolution via liquid membrane techniques [1].

Chiral Initiator for Stereoregular Polymerization of Propylene Oxide

React (2R)-3,3-dimethylbutane-1,2-diol with a zinc chloride co-initiator to form a chiral aluminum alkoxide initiator. This system yields isotactic poly(propylene oxide) with preferential incorporation of R-(+)-propylene oxide, producing polymer fractions with enhanced crystallinity compared to atactic material from racemic initiators [2].

Enantiopure Building Block for Asymmetric Catalysis Ligand Synthesis

Leverage the >99% ee purity and vicinal diol functionality to construct C2-symmetric chiral ligands for asymmetric oxidations, hydrogenations, or cross-coupling reactions. The tert-butyl group provides steric bulk that enhances enantioselectivity in metal-catalyzed transformations, as demonstrated in sulfide oxidation systems using related 1,2-diols [3].

Chiral Auxiliary for Diastereoselective Dioxolane Formation

Employ the compound in diastereoselective reactions with chiral ketones (e.g., D-camphorquinone) to form dioxolane intermediates for the synthesis of enantiopure oxiranes and related epoxides. The stereogenic center directs diastereoselective acetal formation, enabling subsequent stereospecific transformations [4].

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